
1-Butyne
Overview
Description
1-Butyne, also known as ethylacetylene, is an organic compound with the chemical formula CH₃CH₂C≡CH. It is a terminal alkyne, characterized by the presence of a triple bond between two carbon atoms at the end of the molecule. This compound is a colorless, combustible gas with a slightly sweet odor and is commonly used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
1-Butyne, with the chemical formula CH₃CH₂C≡CH , is a terminal alkyne . It is a common substrate in diverse studies of catalysis . The primary targets of this compound are the catalysts that it interacts with during these reactions.
Mode of Action
This compound participates in reactions typical for terminal alkynes, such as alkyne metathesis, hydrogenation, and condensation with formaldehyde . In these reactions, this compound interacts with catalysts to undergo chemical transformations, leading to changes in its molecular structure.
Biochemical Pathways
It is known to participate in reactions typical for terminal alkynes . For instance, in the presence of a catalyst, this compound can undergo alkyne metathesis, a reaction that involves the redistribution of alkyne bonds . This process can lead to the formation of new compounds and affect downstream biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reactions it undergoes. For example, in alkyne metathesis, this compound can form new compounds with different properties . These new compounds can have various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence and type of catalyst can significantly affect the reactions that this compound undergoes . Additionally, factors such as temperature and pressure can also influence the stability and reactivity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyne can be synthesized through several methods. One common laboratory method involves the dehydrohalogenation of 1,2-dibromoethane using a strong base such as sodium amide (NaNH₂). This reaction follows an E2 elimination mechanism, resulting in the formation of the triple bond in this compound .
Industrial Production Methods: Industrially, this compound is often produced as a byproduct during the steam cracking of petroleum products. This process involves the thermal decomposition of hydrocarbons at high temperatures, leading to the formation of various alkenes and alkynes, including this compound .
Chemical Reactions Analysis
1-Butyne undergoes a variety of chemical reactions typical for terminal alkynes:
Addition Reactions:
Hydrogenation: In the presence of a catalyst such as palladium or platinum, this compound can be hydrogenated to form butane.
Halogenation: Reaction with halogens like chlorine or bromine results in the formation of dihalogenated products.
Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide leads to the formation of haloalkenes.
Acid-Base Reactions:
- Due to the acidic hydrogen attached to the sp hybridized carbon, this compound can react with strong bases like sodium amide to form acetylide anions, which are useful intermediates in organic synthesis .
Condensation Reactions:
Scientific Research Applications
Organic Synthesis
1-Butyne serves as a versatile building block in organic synthesis. It is used to produce a variety of chemical compounds through reactions such as:
- Alkyne Metathesis : This reaction involves the exchange of alkyne groups between different molecules, allowing for the creation of new alkynes. This compound can be utilized to synthesize longer carbon chains or branched alkynes.
- Hydrogenation : this compound can be selectively hydrogenated to produce butenes or butanes. This process is critical in refining processes where unsaturated hydrocarbons are converted into more stable saturated forms .
- Condensation Reactions : The compound can react with formaldehyde in a condensation reaction to yield alcohols or other functionalized products .
Catalysis
This compound is frequently employed in catalytic reactions, particularly those involving metal catalysts. Some notable applications include:
- Gold-Catalyzed Reactions : Research has shown that this compound can be used as a nucleophile in gold-catalyzed alkynylation reactions, leading to the formation of complex organic molecules .
- Palladium-Catalyzed Hydrogenation : A kinetic study demonstrated that this compound undergoes liquid-phase hydrogenation over palladium-alumina catalysts, which is vital for the selective removal of this compound from hydrocarbon mixtures .
Material Science
In material science, this compound's properties make it suitable for various applications:
- Polymer Production : It can be used in the production of polymers like polybutadiene through copolymerization processes. This application is essential in creating materials with specific mechanical properties.
- Specialty Gas Mixtures : this compound is utilized in specialty gas mixtures for instrument calibration and organic synthesis, although it does not have significant industrial applications on its own .
Case Study 1: Hydrogenation Kinetics
A study investigated the kinetics of liquid-phase hydrogenation of this compound over commercial palladium-alumina catalysts. The results indicated that the reaction conditions significantly affect the selectivity and conversion rates, demonstrating the importance of catalyst choice in optimizing hydrogenation processes .
Case Study 2: Gold-Catalyzed Alkynylation
Research focusing on gold-catalyzed alkynylation reactions highlighted how this compound acts as a nucleophile to form various products when reacted with electrophiles such as imines and aldehydes. This study emphasized the efficiency and versatility of using terminal alkynes like this compound in synthetic organic chemistry .
Data Table
Application Area | Specific Use Case | Key Findings/Notes |
---|---|---|
Organic Synthesis | Alkyne Metathesis | Facilitates creation of branched and longer alkynes |
Hydrogenation | Selective conversion to butenes/butanes | |
Condensation with Formaldehyde | Yields functionalized alcohols | |
Catalysis | Gold-Catalyzed Reactions | Effective nucleophile for complex molecule synthesis |
Palladium-Catalyzed Hydrogenation | Important for selective removal in refining | |
Material Science | Polymer Production | Used in producing polybutadiene |
Specialty Gas Mixtures | Employed for calibration and synthesis |
Comparison with Similar Compounds
1-Butyne can be compared with other alkynes, such as 2-Butyne and butadiene:
2-Butyne: Unlike this compound, 2-Butyne has the triple bond located in the middle of the molecule. This difference in structure leads to variations in reactivity and physical properties.
These comparisons highlight the unique properties of this compound, particularly its terminal triple bond, which imparts distinct reactivity and applications.
Biological Activity
1-Butyne, a terminal alkyne with the chemical formula C₄H₆, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound, highlighting its implications in various fields such as pharmacology and toxicology.
This compound is characterized by its triple bond between the first carbon atoms in its linear chain. This structure not only influences its reactivity but also its biological interactions. The compound can be synthesized through various methods, including:
- Dehydrohalogenation of 1-bromobutane.
- Elimination reactions involving alcohols.
These synthetic routes are crucial for obtaining this compound in sufficient purity for biological testing.
Antiproliferative Effects
Recent studies have indicated that this compound exhibits antiproliferative activity against certain cancer cell lines. For instance, research has shown that at specific concentrations, this compound can inhibit cell growth and induce apoptosis in cancer cells. The following table summarizes the findings related to the antiproliferative activity of this compound:
Concentration (µM) | Cell Line | Viability (%) | LDH Release (U/mL) |
---|---|---|---|
10 | A375 | 88.94 | 0.106 |
30 | A375 | 98.63 | 0.109 |
10 | BJ | 117.96 | 0.104 |
30 | BJ | 168.67 | 0.094 |
The data indicate that while higher concentrations may not significantly enhance toxicity, they do affect cell viability and lactate dehydrogenase (LDH) release, suggesting cytotoxic effects at certain dosages .
Antimicrobial Activity
In addition to its antiproliferative properties, studies have explored the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating varying degrees of effectiveness:
- Staphylococcus aureus : MIC values around 50 µg/mL.
- Escherichia coli : MIC values around 100 µg/mL.
These findings suggest that while this compound may not be a potent antimicrobial agent, it possesses some inhibitory effects against specific pathogens .
Toxicological Studies
The inhalation of butyne-related compounds has raised concerns regarding their safety profile. Case studies have documented instances of toxicity associated with butane exposure, which is chemically similar to butyne. Notably:
Properties
IUPAC Name |
but-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h1H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKYADYSIPSCCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
Record name | ETHYL ACETYLENE, STABILIZED | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029141 | |
Record name | 1-Butyne | |
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Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl acetylene, stabilized appears as a colorless gas. Denser than air. Prolonged exposure to intense heat may cause the containers to rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas; [CAMEO] Odor of garlic; [Matheson Tri-Gas MSDS] | |
Record name | ETHYL ACETYLENE, STABILIZED | |
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Record name | 1-Butyne | |
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Record name | 1-Butyne | |
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CAS No. |
107-00-6 | |
Record name | ETHYL ACETYLENE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3370 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Butyne | |
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Record name | 1-Butyne | |
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Record name | 1-Butyne | |
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Record name | 1-Butyne | |
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Record name | But-1-yne | |
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Record name | 1-BUTYNE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Butyne?
A1: this compound has the molecular formula C4H6 and a molecular weight of 54.09 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound?
A2: Yes, several spectroscopic methods have been employed to study this compound. These include:
- Infrared (IR) spectroscopy: This technique provides information about the vibrational modes of the molecule, which are characteristic of its structure. []
- Raman spectroscopy: Complementary to IR, Raman spectroscopy offers additional insights into the vibrational modes and structure of this compound. []
- Microwave spectroscopy: This method allows for the determination of rotational constants and structural parameters, such as bond lengths and angles. []
- Photoionization mass spectrometry (PIMS): This method provides information about the ionization energy and fragmentation patterns of this compound and its reaction products. [, ]
Q3: What is the internal rotational barrier of the methyl group in this compound?
A3: The barrier to internal rotation of the methyl group in this compound was calculated to be 1634 cm-1 (19.6 kJ mol-1) based on the observed far-infrared spectrum of the gas. []
Q4: What are the main reaction pathways of this compound with dicarbon radicals?
A4: The reaction of this compound with dicarbon radicals (C2) is primarily governed by barrierless additions of the dicarbon to the π-electronic system. This can occur either on both acetylenic carbon atoms or the sterically more accessible carbon. This addition leads to the formation of C6H6 intermediates, which can further isomerize and decompose via hydrogen loss to form acyclic C6H5 products. Notably, a methyl-loss pathway was observed, leading to the formation of the previously unknown penta-1-yn-3,4-dienyl-1 radical. []
Q5: How does this compound react with the ethynyl radical (C2H)?
A5: The ethynyl radical reacts with this compound through barrierless ethynyl additions to the acetylenic carbon atoms. The product distribution is influenced by collision energy and the initial site of C2H attack. Major products include 2-ethynyl-1,3-butadiene + H (favored by central C2H addition) and ethynylallene + CH3 (favored by terminal C2H addition). Minor products include diacetylene + C2H5, 1,3-hexadiene-5-yne, 3,4-hexadiene-1-yne, and 1,3-hexadiyne. [, ]
Q6: What are the products of the reaction between this compound and the methylidyne radical (CH)?
A6: The reaction of this compound with the methylidyne radical (CH) leads to the formation of several C4H4 isomers, including methylenecyclopropene, vinylacetylene, and 1,2,3-butatriene. Smaller hydrocarbons like ethylene and radicals like methyl, ethyl, and propargyl are also produced. The specific product distribution is governed by the initial CH addition site on this compound. []
Q7: Can you elaborate on the thermal decomposition of this compound?
A7: At temperatures between 1100–1600 K, this compound undergoes thermal decomposition primarily through two pathways: isomerization to 1,2-butadiene and dissociation into C3H3 + CH3. []
Q8: How does the presence of a halogen atom at the acetylenic terminal affect the reactivity of this compound derivatives?
A8: The presence of halogen atoms (Cl, Br, I) at the acetylenic terminal significantly influences the reactivity of this compound derivatives, particularly in their interaction with metals. For instance, in the sodium amalgam reduction of [Cp(ArO)TiCl2] in the presence of 3,3-dimethyl-1-butyne, the product formed is the 2,5-di(tert-butyl)titanacyclopentadiene, while the same reaction with [Cp2TiCl2] or [(ArO)2TiCl2] yields the 2,4-di(tert-butyl)titanacyclopentadiene. []
Q9: How does this compound interact with transition metals?
A9: this compound readily interacts with transition metals like lanthanum (La) and titanium (Ti). With La, a dehydrogenation reaction occurs, leading to the formation of two isomeric La(C4H4) complexes: La(η4-CH2CCCH2) and La(η4-CH2CHCCH). [] The interaction with titanium is influenced by ancillary ligands, leading to different regioisomers of titanacyclopentadiene compounds. []
Q10: What is the role of this compound in nitrification inhibition?
A10: this compound acts as a potent inhibitor of nitrification in soil, even at low partial pressures (as low as 0.1 Pa). This inhibition is not due to the formation of acetylene (C2H2) from this compound decomposition. Studies suggest that substituted acetylenes, including this compound, could serve as potential soil nitrification inhibitors, similar to commercially available nitrapyrin and etridiazole. []
Q11: Does this compound play a role in the synthesis of conducting polymers?
A11: Yes, this compound derivatives can be used in the synthesis of conjugated polymers. For instance, the polymerization of 4-hydroxy-4-phenyl-1-butyne, followed by dehydration, yields a soluble, highly conjugated polymer with electrical conductivity reaching 10-2 S cm-1 upon iodine doping. []
Q12: Have computational methods been used to study this compound and its reactions?
A12: Yes, computational chemistry has been extensively employed to study this compound.
- Quantum chemical calculations: Methods like Hartree-Fock, MP2, and B3LYP have been used to calculate the structure, vibrational frequencies, and energetics of this compound and its reactions. [, , , ]
- Rice-Ramsperger-Kassel-Marcus (RRKM) calculations: These calculations, in conjunction with master equation analysis, have been used to determine rate constants and product branching ratios for the unimolecular dissociation steps in this compound reactions. [, , ]
- Variational transition state theory (VTST): This method has been used to calculate rate constants for the initial association reactions of this compound. []
Q13: How does the structure of this compound derivatives impact their activity as corrosion inhibitors?
A13: The structure of this compound derivatives significantly affects their corrosion inhibition properties:
- Halogen Substitution: Replacing the acetylenic hydrogen with halogens (Cl, Br, I) increases the polarizability and enhances the inhibition of anodic reactions on iron in acidic environments. [, ]
- Alkyl Chain Length: Increasing the alkyl chain length in alkyn-3-ols promotes the formation of a thicker protective layer, leading to enhanced corrosion inhibition on iron. []
- Presence of Chromium: The presence of chromium in iron alloys negatively impacts the inhibitive effect of acetylenic alcohols like 1-octyne-3-ol. []
Q14: What are some essential tools and resources for efficient research on this compound?
A14: Key tools and resources for research on this compound include:
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